3-(1-Methylpiperidin-4-yl)aniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

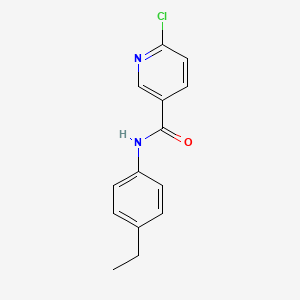

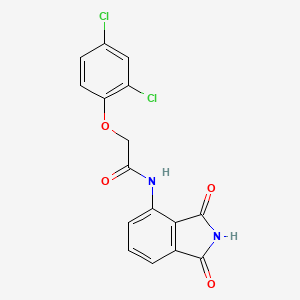

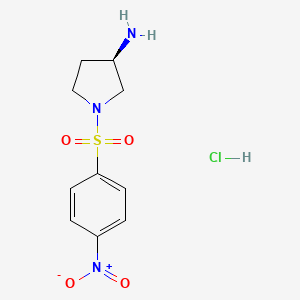

“3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2241141-46-6 . It has a molecular weight of 226.75 and its IUPAC name is 3-(1-methylpiperidin-4-yl)aniline hydrochloride . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

Piperidines, which include “3-(1-Methylpiperidin-4-yl)aniline;hydrochloride”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.Molecular Structure Analysis

The InChI code for “3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is 1S/C12H18N2.ClH/c1-14-7-5-10 (6-8-14)11-3-2-4-12 (13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“3-(1-Methylpiperidin-4-yl)aniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.75 .Scientific Research Applications

Optimization of Kinase Inhibitors

Research into kinase inhibitors has led to the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, highlighting the significance of trisubstituted anilines in medicinal chemistry. This optimization process involves the systematic alteration of substituents to enhance activity against specific biological targets, offering potential therapeutic applications in cancer treatment (Boschelli et al., 2001).

Synthesis and Antimicrobial Activity

The development of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with various aniline derivatives demonstrates the importance of these compounds in the design of hypoxic-cytotoxic agents. This research emphasizes the role of synthetic chemistry in creating compounds with specific biological activities, which can lead to new treatments for diseases or infections (Ortega et al., 2000).

Catalytic Applications

The utilization of ruthenium-complex catalysis for N-(cyclo)alkylation of aromatic amines with diols represents an innovative approach in organic synthesis. These reactions facilitate the selective synthesis of various anilines, including those with pharmaceutical relevance, showcasing the versatility of catalysis in enhancing reaction efficiency and selectivity (Koten et al., 1998).

Luminescent Materials

The design and synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating anilines, highlight the intersection of organic synthesis and material science. These complexes find applications in electroluminescence and OLED technology, indicating the potential of anilines in the development of advanced photophysical materials (Vezzu et al., 2010).

Corrosion Inhibition

Aniline derivatives have been investigated for their role in corrosion inhibition, with studies demonstrating their effectiveness in protecting metal surfaces in acidic environments. This research has implications for industrial applications, where corrosion resistance is crucial (Daoud et al., 2014).

Safety and Hazards

Future Directions

Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBGXNHIOFMXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylpiperidin-4-yl)aniline;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2638879.png)

![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638882.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,4-difluorobenzamide](/img/structure/B2638887.png)

![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)